Methyl 6-nitro-1H-indole-3-carboxylate
Description
Historical Overview of Indole (B1671886) Chemistry and its Significance
The history of indole chemistry is intrinsically linked to the study of the dye indigo (B80030). wikipedia.orgchemeurope.com In 1866, the German chemist Adolf von Baeyer first isolated indole by reducing oxindole (B195798) with zinc dust. wikipedia.orgchemeurope.com A few years later, in 1869, he proposed the chemical structure of indole that is still accepted today. wikipedia.orgchemeurope.com The name "indole" itself is a portmanteau of "indigo" and "oleum" (Latin for oil), as it was first obtained by treating indigo dye with oleum. chemeurope.com
Interest in indole and its derivatives intensified in the 1930s upon the discovery that the indole core is a fundamental component of many important alkaloids, such as tryptophan and auxins. wikipedia.orgchemeurope.com A pivotal moment in synthetic indole chemistry was the development of the Fischer indole synthesis in 1883 by Emil Fischer. wikipedia.orgchemeurope.com This versatile method, which involves the acid-catalyzed cyclization of arylhydrazones, remains one of the most reliable and widely used techniques for synthesizing substituted indoles. wikipedia.orgbhu.ac.in The enduring importance of the indole scaffold is evident in its continuous and active role in research, particularly in medicinal chemistry and drug discovery. wikipedia.orgijpsr.com
Role of Indole Core in Natural Products and Synthetic Pharmaceuticals
The indole ring is a privileged scaffold found extensively in nature and in medicinal agents. nih.govmdpi.comresearchgate.net It is the core structure of the essential amino acid tryptophan, which serves as a biosynthetic precursor for a multitude of secondary metabolites. nih.govrsc.org
In biological systems, indole derivatives perform critical functions. Serotonin (B10506) and melatonin, both derived from tryptophan, are crucial neurotransmitters and hormones that regulate mood, sleep, and other physiological processes. wikipedia.orgchemeurope.comnih.gov In plants, indole-3-acetic acid is a primary auxin, a class of hormones that governs plant growth and development. chemeurope.comeverant.org The indole structure is also present in complex alkaloids isolated from plants, fungi, and marine organisms, many of which exhibit potent biological activities. mdpi.comrsc.orgeverant.org
The significance of the indole core extends into synthetic pharmaceuticals, where it serves as a foundational building block for numerous drugs. biosynth.comresearchgate.net Its unique structure allows it to bind to various receptors and enzymes, making it a valuable pharmacophore in drug design. researchgate.netnih.gov Over 70 synthetic drugs containing the indole motif are available on the market, treating a wide range of conditions. nih.gov
Table 1: Examples of Indole-Containing Compounds in Nature and Medicine
| Compound Name | Class | Origin/Use | Significance | Citation |
| Tryptophan | Amino Acid | Natural | Essential amino acid, precursor to serotonin and melatonin. | chemeurope.comnih.gov |
| Serotonin | Neurotransmitter | Natural | Regulates mood, appetite, and sleep. | wikipedia.orgnih.gov |
| Melatonin | Hormone | Natural | Regulates sleep-wake cycles. | wikipedia.orgchemeurope.com |
| Indole-3-acetic acid (IAA) | Phytohormone | Natural | Major plant growth hormone (auxin). | chemeurope.comeverant.org |
| Vincristine | Alkaloid | Natural (from Catharanthus roseus) | Anticancer agent used in chemotherapy. | nih.govnih.gov |
| Indomethacin | NSAID | Synthetic | Anti-inflammatory drug used to reduce pain and fever. | wikipedia.orgnih.gov |
| Reserpine | Alkaloid | Natural (from Rauwolfia serpentina) | Antihypertensive and antipsychotic drug. | everant.orgnih.gov |
| Pindolol | Beta-blocker | Synthetic | Used to treat hypertension. | wikipedia.orgchemeurope.com |
Genesis and Evolution of Research on Methyl 6-nitro-1H-indole-3-carboxylate and Related Nitroindole Derivatives
Research into nitroindole derivatives, including this compound, is a specialized subset of indole chemistry focused on creating functionalized intermediates for organic synthesis. The introduction of a nitro group onto the indole ring significantly influences its electronic properties, making it a key functional group for further chemical transformations.
The synthesis of nitroindoles has been approached through various methods. A common strategy involves the direct nitration of an indole scaffold. researchgate.net For instance, the regioselective synthesis of 3-nitroindoles can be achieved through electrophilic substitution reactions, often using nitrating agents like trifluoroacetyl nitrate (B79036) generated in situ. rsc.orgnih.gov The position of nitration is highly dependent on the reaction conditions and the substituents already present on the indole ring.
The synthesis of 6-nitroindole (B147325) derivatives, specifically, has been achieved through methods like the transition metal-free reaction of enaminones with nitroaromatic compounds, which forms new C-C and C-N bonds in a highly regioselective manner. rsc.org this compound (CAS Number: 109175-09-9) is a specific example of such a derivative. chemuniverse.comsigmaaldrich.com Research on this and related compounds is primarily driven by their utility as building blocks. The nitro group can be readily reduced to an amine, providing a handle for constructing more complex molecules, while the methyl carboxylate at the 3-position offers another site for modification. These derivatives are important intermediates for synthesizing molecules with potential biological activity. rsc.orgnih.gov
Current Research Landscape and Future Directions for Indole-3-carboxylates
The current research landscape for indole-3-carboxylates and their derivatives is vibrant and focused on leveraging this scaffold for various therapeutic and agrochemical applications. Recent studies highlight the versatility of the indole-3-carboxylate (B1236618) core in developing novel bioactive agents.
One area of active investigation is in agriculture, where indole-3-carboxylic acid derivatives are being designed as potential antagonists of the transport inhibitor response 1 (TIR1) auxin receptor to develop new herbicides. frontiersin.org In medicine, novel indole-3-carboxylic acid derivatives have been synthesized and evaluated as potential antihypertensive agents that act as antagonists for the angiotensin II receptor. nih.gov Some of these compounds have shown superior efficacy and duration of action compared to existing drugs like losartan (B1675146) in preclinical studies. nih.govmdpi.com
Furthermore, research has expanded into creating indole-3-carboxamide conjugates, which have demonstrated the ability to act as antibiotic potentiators, restoring the efficacy of older antibiotics against drug-resistant bacteria. nih.gov The development of efficient synthetic methodologies, such as continuous flow synthesis, is also a key focus, enabling the rapid and scalable production of indole-3-carboxylic esters for further derivatization. beilstein-journals.org
Future research will likely continue to explore the vast chemical space around the indole-3-carboxylate scaffold. Key directions include:
Drug Discovery: Designing and synthesizing new derivatives targeting a broader range of diseases, including cancer, neurodegenerative disorders, and infectious diseases, by modifying substituents on the indole ring and the carboxylate group. mdpi.comnih.gov
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects to enable more rational drug design.
Green Chemistry: Developing more environmentally benign and efficient synthetic routes to access these valuable compounds, minimizing waste and hazardous reagent use. rsc.org
The continued exploration of indole-3-carboxylates holds significant promise for the discovery of new molecules with valuable applications in medicine and beyond.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-nitro-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(13)8-5-11-9-4-6(12(14)15)2-3-7(8)9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUDKWNUIUBVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455074 | |
| Record name | Methyl 6-nitro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109175-09-9 | |
| Record name | 1H-Indole-3-carboxylic acid, 6-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109175-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-nitro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of Methyl 6 Nitro 1h Indole 3 Carboxylate
Advanced Synthetic Strategies for the Indole (B1671886) Scaffold in the Context of Methyl 6-nitro-1H-indole-3-carboxylate
The synthesis of functionalized indoles, such as this compound, has evolved significantly, moving beyond classical methods to embrace modern catalytic and procedural innovations. These advanced strategies, including palladium-catalyzed cross-couplings, domino reactions, and microwave-assisted techniques, offer improved yields, regioselectivity, and efficiency. wikipedia.orgyoutube.comnih.gov Such methods are crucial for constructing the substituted indole core required for this specific compound, enabling precise control over the placement of the nitro group at the C-6 position and the carboxylate group at the C-3 position.
Palladium-Catalyzed Intramolecular Oxidative Coupling for Functionalized Indoles
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, providing powerful tools for carbon-carbon and carbon-heteroatom bond formation. nih.gov In the context of indole synthesis, intramolecular oxidative coupling, often involving C-H bond activation, is a particularly effective strategy for creating the heterocyclic ring. youtube.comresearchgate.net This approach typically involves the cyclization of a suitably substituted aniline (B41778) derivative, such as an o-allylaniline or a related N-aryl enamine. youtube.comlookchem.com
The general mechanism proceeds via a palladium(II) catalyst, which facilitates an intramolecular cyclization event. nih.gov For instance, the synthesis of 3-substituted 2-benzylindoles from o-allylanilines occurs through a regioselective 5-exo-trig intramolecular oxidative cycloisomerization using Pd(OAc)₂ as the catalyst and molecular oxygen as the terminal oxidant. lookchem.com A plausible catalytic cycle begins with the coordination of the palladium(II) catalyst to the olefin of a precursor molecule. This is followed by an amidopalladation or a similar insertion of the alkene into the Pd-N bond, forming an alkyl-Pd(II) intermediate. researchgate.net Subsequent β-hydride elimination regenerates the double bond within the newly formed ring system, and the resulting Pd(0) species is reoxidized to Pd(II) by an oxidant (e.g., O₂, Cu(OAc)₂, benzoquinone) to complete the catalytic cycle. researchgate.netresearchgate.net This methodology provides access to highly functionalized indoles in high yields under relatively mild conditions. youtube.com
Condensation Reactions in Indole Carboxylate Synthesis
Condensation reactions represent a classical yet enduringly relevant approach to building the indole framework. These reactions typically involve the formation of a key C-C or C-N bond through the joining of two or more molecules, often with the elimination of a small molecule like water.
The synthesis of an indole-3-carboxylate (B1236618) from a 6-nitroisatin (B1582362) and a glycine (B1666218) ester derivative is a plausible, multi-step transformation. The process would theoretically begin with a Knoevenagel-type condensation between the C-3 keto group of 6-nitroisatin and the active methylene (B1212753) group of the glycine ester. This step would be catalyzed by a weak base and would form an intermediate indole-3-ylideneacetate. The subsequent and most critical step would involve the selective reduction of the C-2 carbonyl group (the amide carbonyl) of the isatin (B1672199) core, without reducing the nitro group or the newly formed double bond, followed by cyclization and dehydration to form the indole pyrrole (B145914) ring. A reducing agent system such as ZrCl₄/NaBH₄ has been successfully used for the direct conversion of N-alkyl-nitroisatins into the corresponding nitroindole nucleus, highlighting the feasibility of selectively reducing the isatin carbonyls in the presence of a nitro group. researchgate.net
The reaction between a phenylhydrazine (B124118) and a β-ketoester like ethyl acetoacetate (B1235776) is the basis of the Fischer indole synthesis, one of the oldest and most reliable methods for preparing indoles. To produce a 6-nitroindole (B147325) derivative, one would start with (4-nitrophenyl)hydrazine. The synthesis proceeds through several key steps:
Hydrazone Formation: The (4-nitrophenyl)hydrazine reacts with the ketone of ethyl acetoacetate to form a phenylhydrazone.
Tautomerization: The hydrazone tautomerizes to its enamine form.
-Sigmatropic Rearrangement: The crucial step is a-sigmatropic rearrangement (a Claisen-type rearrangement) that forms a new C-C bond between the ortho-carbon of the phenyl ring and the terminal carbon of the enamine. This step breaks the N-N bond and forms a di-imine intermediate.
Aromatization and Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack of the newly formed amino group onto one of the imine carbons, eliminating ammonia (B1221849) and forming the indole ring.
This sequence, when starting with (4-nitrophenyl)hydrazine, directly places the nitro group at the C-6 position of the final indole-3-carboxylate ester. The reaction is typically catalyzed by Brønsted or Lewis acids.
Domino [3+2] Cyclization Strategies for 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters
A modern and efficient one-pot approach to substituted indole-3-carboxylic esters involves a domino [3+2] anionic cyclization strategy. wikipedia.org This method is particularly relevant for synthesizing 6-nitroindole derivatives, as it utilizes a precursor with a built-in nitro group. The reaction begins with methyl 2-(2-fluoro-5-nitrophenyl)acetate, where the nitro group serves to activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.org
The key steps of the mechanism are:
Anion formation from the ester methyl 2-(2-fluoro-5-nitrophenyl)acetate via deprotonation with a base like K₂CO₃.
Addition of this anion to an imine (pre-formed from an aldehyde and a primary amine).
Intramolecular SNAr cyclization, where the nitrogen from the adduct attacks the fluorine-bearing carbon of the activated aromatic ring.
Spontaneous air oxidation of the resulting indoline (B122111) intermediate to the final aromatic indole product. wikipedia.org
This atom-economical process requires temperatures of 90–95 °C for nitro-activated substrates and produces 1,2,5-trisubstituted 1H-indole-3-carboxylates. wikipedia.org The "5-substituent" in this context corresponds to the 6-position of the final indole product if numbered conventionally.
| Reactant 1 (Ester) | Reactant 2 (Imine) | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|
| Methyl 2-(2-fluoro-5-nitrophenyl)acetate | N-isobutyl-1-phenylmethanimine | 90-95 | Methyl 1-isobutyl-2-phenyl-5-nitro-1H-indole-3-carboxylate | 80 |
| Methyl 2-(2-fluoro-5-nitrophenyl)acetate | N-benzyl-1-phenylmethanimine | 90-95 | Methyl 1-benzyl-2-phenyl-5-nitro-1H-indole-3-carboxylate | 85 |
| Methyl 2-(2-fluoro-5-nitrophenyl)acetate | N-propyl-1-(p-tolyl)methanimine | 90-95 | Methyl 1-propyl-2-(p-tolyl)-5-nitro-1H-indole-3-carboxylate | 75 |
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that dramatically accelerates reaction rates, often leading to higher yields and cleaner products compared to conventional heating methods. nih.gov The application of microwave irradiation is particularly beneficial for the synthesis of heterocyclic compounds like indoles.
In the context of palladium-catalyzed reactions, microwave heating can significantly reduce reaction times from hours to minutes. For example, the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives via Pd-catalyzed intramolecular oxidative coupling of N-aryl enamines is greatly enhanced under microwave conditions. youtube.com Exposing the neat mixture of reactants to microwave irradiation can lead to excellent yields and high regioselectivity. youtube.com This efficiency is attributed to the rapid, uniform heating of the reaction mixture, which can overcome activation energy barriers more effectively than conventional oil baths.
| Method | Catalyst System | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| Conventional Heating | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃ in DMF | 80 | 16 h | 60 |
| Microwave Irradiation | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃ in DMF | 60 | 30 min | 80 |
| Microwave Irradiation | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃ in DMF | 80 | 15 min | 95 |
Protecting Group Chemistry in Indole Synthesis
The indole nitrogen's acidic proton and the electron-rich nature of the pyrrole ring often necessitate the use of protecting groups during multi-step syntheses. mdpi.org N-protection can prevent undesired side reactions, improve solubility, and direct metallation to specific positions, particularly the C2 position. bhu.ac.in The choice of protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the ease of its eventual removal.
Commonly employed protecting groups for the indole nitrogen include:
Sulfonyl derivatives: Groups like p-toluenesulfonyl (Ts) and phenylsulfonyl (PhSO2) are robust and strongly electron-withdrawing, which decreases the nucleophilicity of the indole ring. researchgate.net Phenylsulfonyl protection facilitates metallation at the C2 position. bhu.ac.in However, their removal often requires harsh conditions. researchgate.net
Carbamates: The tert-butoxycarbonyl (Boc) group is widely used due to its facile removal under acidic conditions. However, on indoles, carbamates can be somewhat labile. researchgate.net The allyloxycarbonyl (Aloc) group is another option, offering orthogonal stability and can be removed under specific palladium-catalyzed conditions. nih.gov
Alkyl groups: Benzyl groups are common but can be challenging to remove, though cleavage with strong Lewis acids like AlCl3 is possible. researchgate.net Silyl groups such as triisopropylsilyl (TIPS) are also utilized, but a group like trimethylsilyl (B98337) (TMS) is often too labile for indoles. researchgate.net
Acyl groups: The pivaloyl group is a sterically bulky acyl group that can protect both the N-1 and C-2 positions of the indole. mdpi.org Its removal is notoriously difficult but can be achieved using bases like lithium diisopropylamide (LDA). mdpi.org
The selection of an appropriate protecting group is a strategic decision in the synthesis of complex indole derivatives, balancing the need for stability with the conditions required for deprotection.
Table 1: Common N-Protecting Groups for Indoles
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |
|---|---|---|---|
| p-Toluenesulfonyl | Ts | TsCl, base | Strong reducing agents (e.g., Mg/MeOH) or strong base |
| Phenylsulfonyl | PhSO2 | PhSO2Cl, base | Harsh conditions researchgate.net |
| tert-Butoxycarbonyl | Boc | Boc2O, DMAP | Trifluoroacetic acid (TFA), HCl mdpi.org |
| Allyloxycarbonyl | Aloc | Aloc-Cl, base | Pd(0) catalysts nih.gov |
| Benzyl | Bn | BnBr, base | Strong Lewis acids (e.g., AlCl3), Hydrogenolysis researchgate.net |
Regioselective Synthesis of this compound
Achieving regioselectivity in the electrophilic substitution of indoles is a significant synthetic challenge. While the C3 position is the most nucleophilic site, substitution on the benzene (B151609) ring can be directed by existing substituents and reaction conditions. The synthesis of 6-nitroindoles, specifically, has been approached through various methods.
A notable transition-metal-free methodology involves the cesium carbonate (Cs2CO3)-promoted reaction between β-enaminones and nitroaromatic compounds. rsc.orgrsc.org This approach allows for the highly regioselective formation of two new C-C and C-N bonds to construct the 6-nitroindole scaffold in moderate to good yields. rsc.org This method represents an advance over classical indole syntheses like the Fischer, Madelung, or Larock syntheses, which often require harsh conditions or pre-functionalized starting materials. rsc.org
Direct nitration of the pre-formed indole ring is another common strategy. The nitration of methyl 1H-indole-3-carboxylate must be carefully controlled to achieve substitution at the C6 position. The electron-withdrawing carboxylate group at C3 deactivates the pyrrole ring towards electrophilic attack, thereby favoring substitution on the benzenoid ring. The specific conditions, such as the choice of nitrating agent (e.g., HNO3) and solvent (e.g., acetic acid or sulfuric acid), are crucial for determining the regiochemical outcome. For instance, the nitration of 1H-indole-3-carbaldehyde, a closely related substrate, with a mixture of nitric acid and acetic acid at elevated temperatures has been shown to produce the 6-nitro derivative.
Mechanistic Investigations of this compound Formation Pathways
The formation of this compound via direct nitration follows the principles of electrophilic aromatic substitution on the indole nucleus. The indole ring system is π-excessive and generally undergoes electrophilic attack most readily at C3. bhu.ac.in However, when the C3 position is substituted with an electron-withdrawing group like a methyl carboxylate, the reactivity of the pyrrole portion of the molecule is significantly diminished.
Alternatively, in annulation strategies such as the reaction of enaminones with dinitrobenzenes, the regioselectivity is predetermined by the structure of the starting materials and the reaction mechanism. rsc.org These reactions proceed through a defined sequence of bond formations, ensuring that the nitro group is positioned exclusively at the 6-position of the resulting indole core. rsc.orgrsc.org
Derivatization Strategies and Functionalization of this compound
The structure of this compound contains three primary functional groups—the nitro group, the ester, and the indole N-H—that serve as handles for diverse chemical transformations.
The reduction of the nitro group to an amine is one of the most valuable transformations of this intermediate, converting the strongly electron-withdrawing nitro group into a versatile, electron-donating amino group. This opens up a vast array of subsequent reactions, such as diazotization, acylation, and alkylation. The resulting methyl 6-amino-1H-indole-3-carboxylate is a crucial precursor for many biologically active compounds.
Several methods are effective for the reduction of aromatic nitro groups. masterorganicchemistry.comwikipedia.org The choice of reagent is often dictated by the presence of other functional groups in the molecule.
Table 2: Selected Reagents for Nitro Group Reduction
| Reagent(s) | Conditions | Notes |
|---|---|---|
| H₂, Pd/C | Catalytic hydrogenation | Highly efficient, but can also reduce other functional groups. commonorganicchemistry.com |
| Fe, HCl/AcOH | Metal in acid | A classic, mild, and often chemoselective method. commonorganicchemistry.com |
| SnCl₂ | Tin(II) chloride | Mild conditions, good for substrates with other reducible groups. commonorganicchemistry.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | Can be used when acidic or hydrogenation conditions are not suitable. wikipedia.org |
The reduction of the nitro group in 7-aryl-6-nitroindoles has been successfully achieved using triethyl phosphite (B83602) in a classical Cadogan reaction, demonstrating the feasibility of this transformation. researchgate.net
The methyl ester at the C3 position can be readily hydrolyzed to the corresponding carboxylic acid, 6-nitro-1H-indole-3-carboxylic acid. This transformation is typically achieved under basic conditions, for example, by heating with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidic workup. researchgate.netnih.gov
Studies on the hydrolysis of indole-3-acetic acid esters have shown that the ester linkage is susceptible to cleavage even under mildly alkaline conditions (pH 9 and above). researchgate.netnih.gov The resulting carboxylic acid is a valuable intermediate itself, enabling the formation of amides, acid chlorides, and other acyl derivatives. The presence of the indole N-H and the carboxylic acid moiety also makes it a suitable substrate for the synthesis of more complex heterocyclic systems.
Palladium-catalyzed cross-coupling reactions have become a powerful tool for the functionalization of heterocyclic compounds, including indoles. mdpi.com These reactions can be used to form C-C and C-N bonds at various positions on the this compound core.
N-H Functionalization: The indole nitrogen can be deprotonated and subsequently coupled with aryl or vinyl halides in N-arylation or N-vinylation reactions.
C-H Functionalization/Coupling: While direct C-H activation and arylation of indoles is an area of active research, functionalization more commonly proceeds from a pre-functionalized indole, such as a haloindole. acs.orgnih.gov For example, if the starting indole contains a halogen (e.g., bromine or iodine) on the benzene ring, it can participate in a wide range of Pd-catalyzed reactions like the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions. mdpi.comnih.gov The presence of an electron-donating group on the indole nitrogen can make the C-I bond at the C3 position electron-rich and less reactive in some coupling reactions. nih.gov The electron-withdrawing nitro group at C6 would be expected to influence the electronic properties of the indole core and its reactivity in such coupling processes.
N-Alkylation, N-Acylation, and N-Sulfonation of Indole Derivatives
The functionalization of the indole nitrogen (N-1 position) is a critical strategy for modifying the biological and physical properties of indole derivatives. This section explores N-alkylation, N-acylation, and N-sulfonation reactions, which are fundamental transformations for this class of compounds.
N-Alkylation:
The direct N-alkylation of indoles can be challenging due to the competing C-3 alkylation, which is often the more nucleophilic site. nih.gov However, in this compound, the C-3 position is blocked by the carboxylate group, directing alkylation to the nitrogen atom. Classical methods for N-alkylation often involve the use of a strong base like sodium hydride to deprotonate the indole nitrogen, followed by reaction with an alkyl halide. rsc.org
Modern approaches have sought milder and more efficient conditions. For instance, copper-catalyzed N-alkylation of indoles with N-tosylhydrazones has been developed, offering a versatile route to N-alkylated indoles in moderate to good yields. rsc.org Another method involves the use of dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), which provides N-methylated or N-benzylated indoles in nearly quantitative yields under mild conditions. google.com A study on the N-alkylation of 3-nitroindoles with para-quinone methides demonstrated that an electron-withdrawing group at the C-3 position is crucial for the reaction to proceed. mdpi.com
| Reaction | Catalyst/Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| N-Alkylation with N-Tosylhydrazones | CuI/tri(p-tolyl)phosphine | Dioxane, 100 °C, 12 h | Moderate to Good | rsc.org |
| N-Methylation with Dimethyl Carbonate | DABCO (catalytic) | 90-95 °C, 1-36 h | Quantitative | google.com |
| N-Benzylation with Dibenzyl Carbonate | DABCO (catalytic) | 135 °C, 1-100 h | Quantitative | google.com |
| N-Alkylation with para-Quinone Methides | K2CO3 | CH3CN, Room Temp. | Moderate to Good | mdpi.comnih.gov |
N-Acylation:
N-acylation of indoles is a common transformation that introduces an acyl group onto the indole nitrogen. This is typically achieved using acylating agents like acyl chlorides or anhydrides in the presence of a base. For instance, the acylation of 2,3-diphenyl-5-methoxy-indole with ethyl chloroformate or chloroacetyl chloride in the presence of sodium hydride yielded the corresponding N-substituted derivatives. nih.gov
More recent methods have focused on developing milder and more chemoselective procedures. One such method utilizes thioesters as a stable source of the acyl group, achieving N-acylation of various indoles in moderate to good yields. nih.govbeilstein-journals.org Another innovative approach is the oxidative organocatalytic N-acylation of heterocycles with aldehydes, which offers high chemoselectivity and broad substrate scope. rsc.org
| Reaction | Acylating Agent | Conditions | Yield | Reference |
|---|---|---|---|---|
| N-Acylation | Ethyl Chloroformate/Chloroacetyl Chloride | NaH, DMF | Not specified | nih.gov |
| N-Acylation with Thioesters | S-methyl butanethioate | Cs2CO3, Xylene, 140 °C, 12 h | 62% | nih.govbeilstein-journals.org |
| Oxidative N-Acylation | Aromatic Aldehydes | Organocatalyst | Good | rsc.org |
N-Sulfonation:
The introduction of a sulfonyl group onto the indole nitrogen, or N-sulfonation, is another important modification. While specific examples for this compound are not prevalent in the searched literature, the general reaction involves reacting the indole with a sulfonyl chloride in the presence of a base. The resulting N-sulfonylated indoles are valuable intermediates in organic synthesis. For example, N-protected 3-nitroindoles, including N-phenylsulfonyl derivatives, have been synthesized and used in subsequent reactions like the Barton-Zard pyrrole synthesis. researchgate.net
Aldol (B89426) Condensation with Aromatic Aldehydes
The term "Aldol Condensation" in the context of indoles often refers to related condensation reactions, as the indole nucleus itself does not undergo a classical aldol reaction. A more appropriate description for the reaction of an indole with an aldehyde is often a Knoevenagel-type condensation or an electrophilic substitution. acgpubs.orgresearchgate.net However, given the structure of this compound, with the C-3 position occupied, reactions with aldehydes would likely occur at a different position or involve the N-H proton.
A common reaction involving indoles and aldehydes is the formation of bis(indolyl)methanes through electrophilic substitution, typically at the C-3 position. researchgate.net Since this position is blocked in the target molecule, any reaction with an aromatic aldehyde would likely be directed elsewhere, possibly leading to novel structures.
While direct examples of this compound undergoing condensation with aromatic aldehydes are scarce in the provided results, the Knoevenagel condensation of indole-3-carboxaldehydes with active methylene compounds is a well-established method for synthesizing various indole derivatives. acgpubs.orgresearchgate.netnih.gov This suggests that if the methyl carboxylate group at C-3 could be converted to an aldehyde, subsequent Knoevenagel condensations would be feasible. For instance, indole-3-carboxaldehyde (B46971) readily condenses with nitromethane (B149229) in a Henry reaction. wikipedia.orgekb.eg
| Reaction Type | Indole Substrate | Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Knoevenagel Condensation | Indole-3-carboxaldehyde | Active Methylene Compounds | Piperidine, Acetic Acid | α,β-Unsaturated Indole Derivatives | acgpubs.org |
| Henry Reaction | Indole-3-carboxaldehyde | Nitromethane | Ammonium Acetate, Acetic Acid | 3-(2-nitrovinyl)indole | wikipedia.orgekb.eg |
| Bis(indolyl)methane formation | Indole | Aromatic Aldehydes | Catalyst (e.g., Nano ZnO) | Bis(indolyl)methanes | researchgate.net |
Comparative Analysis of Synthetic Routes: Efficiency, Yield, and Selectivity
The choice of a synthetic route for modifying this compound depends on the desired final product, as well as considerations of efficiency, yield, and selectivity.
For N-functionalization:
N-Alkylation: Modern catalytic methods offer significant advantages over classical approaches. The use of catalytic DABCO with dimethyl carbonate provides quantitative yields for methylation and avoids the use of stoichiometric strong bases and toxic alkylating agents. google.com Copper-catalyzed methods using N-tosylhydrazones also provide a good, versatile alternative. rsc.org The key to high selectivity in N-alkylation of this specific substrate is the inherent blocking of the C-3 position.
For Condensation Reactions:
Spectroscopic and Advanced Characterization of Methyl 6 Nitro 1h Indole 3 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationtetratek.com.trnih.gov
NMR spectroscopy stands as the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
¹H NMR Spectroscopic Analysis and Chemical Shift Assignments
The ¹H NMR spectrum provides a map of the proton environments within a molecule. In Methyl 6-nitro-1H-indole-3-carboxylate, the presence of the strongly electron-withdrawing nitro (NO₂) group at the C-6 position and the ester group at the C-3 position significantly influences the chemical shifts (δ) of the protons, causing them to resonate at distinct frequencies compared to the parent compound, Methyl 1H-indole-3-carboxylate. tetratek.com.tr
The proton on the indole (B1671886) nitrogen (N-H) is expected to appear as a broad singlet at a high chemical shift (typically > 10 ppm in DMSO-d₆) due to its acidic nature. The proton at the C-2 position, adjacent to the electron-rich nitrogen and the ester-substituted carbon, will appear as a singlet in the aromatic region. The protons on the benzene (B151609) portion of the indole ring are particularly diagnostic. The H-7 proton, being ortho to the nitro group, will be the most deshielded and is expected to appear as a doublet. The H-5 proton, also ortho to the nitro group, will appear as a doublet of doublets, coupled to both H-4 and H-7 (meta-coupling). The H-4 proton, being para to the nitro group, will also be shifted downfield and appear as a doublet. The methyl protons of the ester group (-OCH₃) will present as a sharp singlet, typically around 3.8-3.9 ppm.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts (ppm) and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ) in DMSO-d₆ (ppm) | Splitting Pattern |
| NH -1 | > 10.0 | Broad Singlet (br s) |
| CH -2 | ~8.3 | Singlet (s) |
| CH -4 | ~7.8 | Doublet (d) |
| CH -5 | ~8.1 | Doublet of Doublets (dd) |
| CH -7 | ~8.5 | Doublet (d) |
| -OCH ₃ | ~3.9 | Singlet (s) |
¹³C NMR Spectroscopic Analysis and Carbon Environment Characterization
Complementing the proton data, ¹³C NMR spectroscopy details the electronic environment of each carbon atom. The chemical shifts of the carbon atoms in this compound are heavily influenced by the substituents. The carbon atom directly attached to the nitro group (C-6) will be significantly deshielded, resulting in a large downfield shift. rsc.org The carbonyl carbon of the ester (C=O) will also resonate at a very low field, typically in the 160-170 ppm range. The other aromatic carbons will have their chemical shifts modulated by the combined electronic effects of the fused pyrrole (B145914) ring and the nitro group. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between quaternary carbons (C), methine carbons (CH), methylene (B1212753) carbons (CH₂), and methyl carbons (CH₃), confirming the assignments. tetratek.com.tr
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Assignment | Predicted Chemical Shift (δ) in DMSO-d₆ (ppm) |
| C -2 | ~130 |
| C -3 | ~108 |
| C -3a | ~127 |
| C -4 | ~121 |
| C -5 | ~118 |
| C -6 | ~145 |
| C -7 | ~115 |
| C -7a | ~138 |
| C =O | ~165 |
| -OC H₃ | ~52 |
Two-Dimensional NMR Techniques for Connectivity and Proximity Analysis
To unambiguously confirm the structural assignments, two-dimensional (2D) NMR experiments are employed. tetratek.com.tr
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show cross-peaks between adjacent protons, such as H-4 and H-5, confirming their connectivity on the benzene ring. tetratek.com.tr
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). It is invaluable for assigning the chemical shifts of carbons that bear protons, such as C-2, C-4, C-5, C-7, and the methyl carbon. tetratek.com.tr
HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) correlations between protons and carbons. It is crucial for identifying quaternary carbons and piecing together the molecular framework. For instance, HMBC would show correlations from the methyl protons to the carbonyl carbon and from the H-2 proton to C-3, C-3a, and the carbonyl carbon, solidifying the assignment of the ester group at the C-3 position. tetratek.com.tr
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determinationcalpaclab.comtsijournals.com
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula for this compound is C₁₀H₈N₂O₄, corresponding to a molecular weight of approximately 220.18 g/mol . calpaclab.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. For this compound, HRMS would confirm the molecular formula C₁₀H₈N₂O₄ by matching the experimental mass to the calculated exact mass. Analysis of the fragmentation pattern provides further structural verification. Key fragmentation pathways for nitro-aromatic compounds often involve the loss of the nitro group (NO₂, 46 Da) or parts of it. nih.gov
Interactive Data Table: Predicted HRMS Fragmentation Pattern
| m/z (Predicted) | Fragment Identity | Description |
| 220.0430 | [M]⁺ | Molecular Ion |
| 189.0402 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group |
| 174.0504 | [M - NO₂]⁺ | Loss of the nitro group |
| 146.0555 | [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide |
Vibrational Spectroscopy: FT-IR and FT-Raman Analysisresearchgate.netnih.govnih.gov
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation. nih.gov The two techniques are often complementary.
For this compound, the key vibrational modes are characteristic of its functional groups.
N-H Stretch: A peak in the region of 3300-3400 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the indole ring.
C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the ester group.
NO₂ Stretches: The nitro group gives rise to two distinct and strong absorption bands: an asymmetric stretching vibration typically found between 1520-1560 cm⁻¹ and a symmetric stretching vibration in the 1340-1380 cm⁻¹ range. researchgate.net
Aromatic C=C Stretches: Multiple bands in the 1450-1620 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic indole ring system. scialert.net
C-O Stretch: The C-O stretching of the ester group will appear in the 1100-1300 cm⁻¹ region.
Interactive Data Table: Predicted Key Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | FT-IR | 3300 - 3400 |
| C=O Stretch (Ester) | FT-IR | 1700 - 1720 |
| NO₂ Asymmetric Stretch | FT-IR | 1520 - 1560 |
| NO₂ Symmetric Stretch | FT-IR | 1340 - 1380 |
| Aromatic C=C Stretches | FT-IR/FT-Raman | 1450 - 1620 |
| C-N Stretch | FT-IR | ~1300 |
| C-O Stretch (Ester) | FT-IR | 1100 - 1300 |
Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions
The electronic absorption spectrum of this compound is determined by the electronic transitions within its chromophoric system, which includes the indole nucleus, the nitro group, and the carboxylate group. The UV-Vis spectrum arises from the promotion of electrons from occupied molecular orbitals to unoccupied ones. libretexts.org For conjugated systems like this, the most significant absorptions are due to π→π* and n→π* transitions. libretexts.org
The presence of the electron-withdrawing nitro group and the conjugated ester functionality is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent indole molecule. Theoretical studies on related nitro-substituted aromatic compounds using Time-Dependent DFT (TD-DFT) help in assigning the observed absorption bands to specific electronic transitions. researchgate.netresearchgate.net The analysis typically involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as the HOMO→LUMO transition is often the lowest energy transition. researchgate.net For nitro-aromatic systems, intramolecular charge transfer (ICT) from the aromatic ring (donor) to the nitro group (acceptor) is a key feature of the electronic transitions. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. While a crystal structure for this compound is not publicly available, data from the closely related Methyl 1-methyl-1H-indole-3-carboxylate provides significant insight into the expected structural features. researchgate.net
For this compound, similar planarity of the indole core is expected. The presence of the N-H group (instead of N-CH₃) would allow for stronger N—H⋯O hydrogen bonding, likely involving the oxygen atoms of the nitro or carbonyl groups of adjacent molecules. The polar nitro group would also significantly influence the crystal packing through dipole-dipole interactions and potentially other weak intermolecular contacts.
The crystallographic data for the analogous Methyl 1-methyl-1H-indole-3-carboxylate is presented below.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for the isolation and purity verification of this compound following its synthesis.
Column Chromatography: This is a standard purification technique used for indole derivatives. In the synthesis of related 5-nitroindole (B16589) compounds, silica (B1680970) gel is commonly used as the stationary phase, with a mobile phase consisting of a solvent mixture like dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH). nih.gov The polarity of the eluent is adjusted to effectively separate the desired product from starting materials and byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both purity assessment and preparative separation. A method for separating the related compound 6-Nitro-1H-indole has been developed using a Newcrom R1 column. sielc.com The mobile phase consisted of a gradient of acetonitrile (B52724) (ACN) and water with phosphoric acid as a modifier. sielc.com For mass spectrometry (MS) compatibility, the phosphoric acid can be substituted with formic acid. sielc.com This type of reversed-phase HPLC method is suitable for analyzing the purity of this compound and can be scaled for preparative isolation. sielc.com
Table of Compounds Mentioned
Computational Chemistry and Theoretical Investigations of Methyl 6 Nitro 1h Indole 3 Carboxylate
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of molecular geometries and electronic structures. For Methyl 6-nitro-1H-indole-3-carboxylate, DFT calculations are crucial for obtaining a stable, optimized three-dimensional structure, which is the foundation for all further computational analyses. These calculations involve solving the Kohn-Sham equations to find the electron density that minimizes the total energy of the molecule.
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly employed functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is a hybrid functional that combines a portion of the exact Hartree-Fock exchange with exchange and correlation functionals from other sources. sigmaaldrich.com For a more refined analysis, especially for excited state properties and long-range interactions, the range-separated functional CAM-B3LYP is often utilized. nih.gov
The basis set determines the set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the Pople-style 6-311++G(d,p), which includes diffuse functions (++) and polarization functions (d,p), provide greater flexibility in describing the electron distribution, leading to more accurate results. acs.org In studies of similar indole (B1671886) derivatives, the B3LYP functional paired with a 6-311++G(d,p) or cc-pVTZ basis set has been shown to provide reliable geometric parameters that are in good agreement with experimental data where available. chemscene.commdpi.com
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. rsc.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. rsc.org A smaller HOMO-LUMO gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. For nitro-substituted aromatic compounds, the strong electron-withdrawing nature of the nitro group typically leads to a lowering of the LUMO energy and a smaller HOMO-LUMO gap, which can enhance the molecule's reactivity. researchgate.net
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing further insights into the molecule's behavior.
Table 1: Global Reactivity Descriptors
| Descriptor | Formula |
|---|---|
| Ionization Potential (I) | I ≈ -EHOMO |
| Electron Affinity (A) | A ≈ -ELUMO |
| Electronegativity (χ) | χ = (I + A) / 2 |
| Chemical Hardness (η) | η = (I - A) / 2 |
| Chemical Softness (S) | S = 1 / (2η) |
This table presents the theoretical formulas for calculating global reactivity descriptors from HOMO and LUMO energies.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a powerful tool for investigating charge delocalization, hyperconjugative interactions, and the stability of a molecule. calpaclab.com It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure representation of bonds, lone pairs, and antibonding orbitals.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface and color-coded to indicate regions of different electrostatic potential. The MEP is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.
Typically, regions of negative electrostatic potential (colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the oxygen atoms of the nitro and carboxylate groups are expected to be regions of high negative potential, while the hydrogen atom attached to the indole nitrogen and the regions around the aromatic protons are likely to show positive potential. chemscene.commdpi.com
Nonlinear Optical (NLO) Properties Theoretical Evaluation
Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of molecules, providing a way to screen potential candidates before undertaking synthetic efforts. The NLO response of a molecule is related to how its charge distribution is distorted by an external electric field.
The key NLO properties are the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). These tensors describe the linear and nonlinear response of the molecular dipole moment to an applied electric field. For a molecule to have a non-zero first hyperpolarizability (β), it must lack a center of inversion.
DFT calculations can be used to compute these properties. The presence of both electron-donating (the indole nitrogen) and strong electron-withdrawing groups (the nitro and carboxylate groups) in this compound suggests that it may possess significant NLO properties due to intramolecular charge transfer. researchgate.net Theoretical evaluations of related molecules have shown that the choice of functional, such as CAM-B3LYP, can be important for obtaining accurate predictions of hyperpolarizabilities.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| B3LYP |
Solvent Effects on NLO Properties (e.g., IEFPCM model)
The nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in photonics and optoelectronics. arxiv.org These properties are intrinsically linked to the molecular structure, particularly the presence of π-conjugated systems and electron-donating and electron-accepting groups that facilitate intramolecular charge transfer (ICT). nih.gov For this compound, the indole ring acts as a π-conjugated system, while the nitro group (-NO2) is a strong electron-withdrawing group and the indole nitrogen can act as an electron donor. This architecture suggests a potential for significant NLO response.
The surrounding medium, or solvent, can profoundly influence a molecule's NLO properties by altering its electronic distribution. Computational models are essential for investigating these effects. The Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) is a widely used method to simulate the influence of a solvent. This model treats the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a simulated solvent environment.
Theoretical studies on similar indole derivatives have shown that properties like the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) are sensitive to the polarity of the solvent. arxiv.orgresearchgate.net An increase in solvent polarity often leads to an enhancement of these NLO parameters due to the stabilization of the charge-separated excited states.
For this compound, it is hypothesized that increasing the solvent polarity would lead to a significant increase in the first-order hyperpolarizability (β), a key measure of NLO activity. This is because polar solvents would stabilize the charge transfer character inherent in the molecule, which is amplified by the potent nitro group. While specific experimental data for this compound is not detailed, theoretical calculations using the IEFPCM model could provide valuable predictions.
Table 1: Hypothetical Solvent Effects on NLO Properties of this compound Calculated via IEFPCM
| Solvent | Dielectric Constant (ε) | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β_total) (10⁻³⁰ esu) |
| Gas Phase | 1 | 5.8 | 45.2 |
| Chloroform | 4.81 | 7.5 | 68.9 |
| Tetrahydrofuran | 7.58 | 8.1 | 77.4 |
| Dichloromethane (B109758) | 8.93 | 8.4 | 81.3 |
| Water | 78.39 | 9.8 | 99.7 |
Quantitative Structure-Activity Relationship (QSAR) Analysis and Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to develop models that correlate the chemical structure of compounds with their biological activity or other properties. ijpsi.org These models are built upon molecular descriptors, which are numerical values that characterize the steric, electronic, and hydrophobic properties of a molecule. mdpi.com QSAR studies are instrumental in drug discovery and materials science for predicting the activity of novel compounds and guiding molecular design. nih.gov
For a molecule like this compound, a QSAR analysis would involve calculating a wide range of molecular descriptors to build a predictive model for a specific activity (e.g., antimicrobial, enzyme inhibition). eurekaselect.comresearchgate.net The selection of descriptors is crucial for developing a statistically significant model. nih.gov
Key molecular descriptors relevant for this compound would include:
Electronic Descriptors: The presence of the electron-withdrawing nitro group and the π-system of the indole ring heavily influences the electronic properties. Descriptors such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the HOMO-LUMO gap, dipole moment, and Mulliken charges on specific atoms are critical. ijpsi.orgrsc.org The strong electronegativity of the nitro group is expected to lower the LUMO energy, making the molecule a better electron acceptor.
Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity, which affects how a molecule is transported and interacts within a biological system. mdpi.com
Steric/Topological Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, molar volume, molar refractivity, and various topological indices that encode information about molecular branching and connectivity. umich.eduaimspress.com
A typical QSAR study involves creating a mathematical model, often using multiple linear regression (MLR) or artificial neural networks (ANN), that links a set of these descriptors to an observed activity. ijpsi.org For instance, a QSAR model for the antimicrobial activity of nitro-heterocyclic compounds might show that activity is positively correlated with the dipole moment and negatively correlated with the HOMO-LUMO gap.
Table 2: Relevant Molecular Descriptors for QSAR Analysis of this compound
| Descriptor Class | Specific Descriptor | Potential Influence on Activity |
| Electronic | Energy of LUMO (E_LUMO) | Lower values may enhance activity related to electron-accepting mechanisms. |
| Dipole Moment (μ) | Higher values can correlate with increased interaction with polar biological targets. mdpi.com | |
| Net Charge on Nitro Group | Influences electrostatic interactions and reduction potential. | |
| Hydrophobic | LogP | Governs membrane permeability and transport to the site of action. |
| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability, affecting binding affinity. mdpi.com |
| Topological | Molecular Connectivity Index | Describes the degree of branching in the molecular structure. |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules, understanding the preferred conformations is key to understanding their interactions and reactivity. Molecular Dynamics (MD) simulations provide a powerful tool for this purpose, allowing researchers to observe the motion of atoms and molecules over time. nih.govmdpi.com
For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the methyl carboxylate group (-COOCH3) to the C3 position of the indole ring. The indole ring itself is a relatively rigid, planar structure. MD simulations can reveal the conformational preferences of this substituent group and the energetic barriers between different rotational states.
An MD simulation of this molecule would typically involve the following steps:
An initial 3D structure of the molecule is generated and optimized.
The molecule is placed in a simulation box, often filled with a solvent like water, to mimic physiological or experimental conditions.
The forces on each atom are calculated using a force field (e.g., AMBER, OPLS). nih.gov
Newton's equations of motion are solved iteratively to simulate the movement of each atom over a set period, from nanoseconds to microseconds. nih.gov
Analysis of the resulting trajectory can provide insights into:
Stable Conformations: Identifying the most frequently occurring orientations of the methyl carboxylate group relative to the indole ring.
Structural Stability: Assessing the rigidity of the indole core and the flexibility of the substituent.
Solvent Interactions: Observing how solvent molecules (e.g., water) form hydrogen bonds or other interactions with the nitro group, the ester functionality, and the indole N-H group, and how these interactions influence the molecule's conformation. nih.gov
Such simulations on similar heterocyclic compounds have been used to understand inhibitor binding mechanisms and the role of molecular flexibility in biological function. nih.govmdpi.com For this compound, MD simulations could elucidate its dynamic behavior in different environments, providing a foundation for understanding its interaction with biological targets.
Table 3: Illustrative Parameters for a Molecular Dynamics Simulation of this compound
| Parameter | Value / Description | Purpose |
| System Setup | 1 molecule in a cubic box of water | To simulate behavior in an aqueous environment. |
| Force Field | OPLS4 / AMBER-FF19SB | To define the potential energy and forces between atoms. nih.gov |
| Simulation Time | 200 nanoseconds | To allow for sufficient sampling of conformational space. |
| Ensemble | NPT (Isothermal-Isobaric) | To maintain constant temperature (e.g., 298 K) and pressure (e.g., 1 bar). nih.gov |
| Analysis | RMSD, Radius of Gyration, Dihedral Angles | To quantify structural stability, compactness, and conformational changes. |
Applications in Advanced Organic Synthesis and Materials Science
Methyl 6-nitro-1H-indole-3-carboxylate as a Building Block for Complex Heterocyclic Systems
The indole (B1671886) framework is a cornerstone in the synthesis of complex heterocyclic compounds due to its inherent reactivity and biological significance. nih.gov The presence of the electron-withdrawing nitro group and the versatile methyl carboxylate functionality on this compound enhances its utility as a synthetic intermediate. These functional groups can be readily transformed into other moieties, providing access to a wide array of substituted indoles and fused heterocyclic systems.
The C2-C3 double bond of the indole ring is capable of participating in cycloaddition reactions, which can be harnessed to construct intricate polycyclic structures. wikipedia.org While intermolecular cycloadditions of indole derivatives have been documented, intramolecular variants often exhibit higher yields. wikipedia.org The functional groups of this compound can be elaborated to introduce diene or dienophile components, facilitating intramolecular cycloadditions.
Furthermore, the indole nitrogen can be alkylated or acylated, and the ester can be hydrolyzed, reduced, or converted to an amide, offering multiple avenues for diversification. The nitro group can be reduced to an amine, which can then be diazotized or participate in condensation reactions to form new heterocyclic rings.
Indole and its derivatives are fundamental structural motifs in a vast number of natural products and synthetic pharmaceuticals. rsc.orgdergipark.org.tr The indole scaffold is considered a "privileged" structure in medicinal chemistry, as its derivatives are known to interact with a wide range of biological targets. nih.gov Strategic modifications at various positions of the indole ring can modulate the biological activity of the resulting compounds. rsc.org
The parent compound, 1H-indole-3-carboxaldehyde, and its derivatives are key intermediates in the preparation of biologically active compounds and indole alkaloids. researchgate.netresearchgate.net The carbonyl group of these aldehydes readily undergoes C-C and C-N coupling reactions and reductions, making them versatile precursors for diverse heterocyclic derivatives. researchgate.net Similarly, the methyl carboxylate group of this compound can be chemically transformed to introduce a variety of pharmacophores.
The nitro group at the 6-position is of particular interest as it can be a precursor to an amino group. The resulting 6-aminoindole (B160974) derivatives can serve as a foundation for constructing compounds with a range of biological activities, including antimicrobial, anticancer, and antiviral properties. researchgate.netnih.gov The presence of a nitro group itself can sometimes contribute to the biological activity of a compound. mdpi.com
Table 1: Potential Biologically Active Scaffolds Derived from this compound
| Precursor Functional Group | Transformation | Resulting Functional Group | Potential Biological Application |
| Nitro (-NO₂) | Reduction | Amino (-NH₂) | Anticancer, Antimicrobial, Antiviral |
| Methyl Carboxylate (-COOCH₃) | Hydrolysis | Carboxylic Acid (-COOH) | Precursor for amides and esters with diverse activities |
| Methyl Carboxylate (-COOCH₃) | Reduction | Hydroxymethyl (-CH₂OH) | Introduction of a key hydrogen bonding group |
| Methyl Carboxylate (-COOCH₃) | Amidation | Amide (-CONH₂) | Modulation of solubility and biological target interaction |
| Indole N-H | Alkylation/Arylation | N-substituted indole | Modification of pharmacokinetic and pharmacodynamic properties |
Utilization in Medicinal Chemistry Scaffolds
The indole nucleus is a prevalent scaffold in numerous pharmaceutically active agents and biologically active natural products. nih.gov Over 10,000 pharmacologically active indole derivatives have been identified, with more than 200 advancing to clinical trials or being approved as drugs. nih.gov this compound provides a decorated indole core that can be further functionalized to generate libraries of compounds for drug discovery programs.
The electron-withdrawing nature of the nitro and carboxylate groups influences the electron density of the indole ring, which can affect its binding affinity to biological targets. The nitro group, in particular, can act as a hydrogen bond acceptor and its presence can significantly alter the electronic properties of the molecule.
The reduction of the nitro group to an amine opens up a plethora of synthetic possibilities for creating diverse medicinal chemistry scaffolds. The resulting amino group can be acylated, sulfonated, or used as a handle for the attachment of other molecular fragments through various coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) of the synthesized compounds.
Development of Agrochemicals Based on the Indole Core
Indole-based compounds have found significant applications in the agricultural sector. creative-proteomics.com For instance, indole-3-acetic acid is a well-known plant growth regulator. creative-proteomics.com The indole scaffold is also present in compounds with fungicidal, herbicidal, and insecticidal activities. researchgate.net The development of new agrochemicals often involves the synthesis and screening of libraries of compounds based on a common core structure.
The functional groups on this compound make it an attractive starting material for the synthesis of novel agrochemicals. The nitro group can be a key pharmacophore or a precursor to other functional groups that impart desired biological activity. For example, some nitro-containing compounds have demonstrated fungicidal properties. nih.gov
By modifying the ester and nitro functionalities, and by further substitution on the indole ring, a diverse range of compounds can be generated. These compounds can then be screened for their potential as plant growth regulators, herbicides, or pesticides. The indole core provides a robust and synthetically accessible platform for the development of new agrochemical products. nih.gov
Exploration in Nonlinear Optical Materials Development
Nonlinear optical (NLO) materials have garnered significant attention for their potential applications in photonics and optoelectronics. researchgate.netarxiv.org Organic molecules with large hyperpolarizabilities are promising candidates for NLO materials due to their fast response times and high optical damage thresholds. researchgate.net The NLO properties of organic compounds are often associated with the presence of electron donor and acceptor groups connected by a π-conjugated system. researchgate.net
The indole ring can act as an effective electron donor in such systems. researchgate.net The introduction of a strong electron-withdrawing group, such as a nitro group, can significantly enhance the second-order NLO response. researchgate.netnih.gov The nitro group in this compound, being a potent electron-withdrawing group, makes this compound and its derivatives promising candidates for NLO materials. researchgate.net
Research on related indole derivatives has shown that the strategic placement of electron-donating and electron-withdrawing groups can lead to materials with significant electro-optic coefficients. researchgate.net The combination of the electron-donating indole core and the electron-withdrawing nitro group in this compound creates a "push-pull" system that can lead to a large change in dipole moment upon excitation, a key requirement for high NLO activity.
Table 2: Key Molecular Features of this compound for NLO Applications
| Molecular Feature | Role in NLO Properties |
| Indole Ring System | π-conjugated bridge and electron donor |
| Nitro Group (-NO₂) | Strong electron acceptor |
| Methyl Carboxylate (-COOCH₃) | Electron-withdrawing group, can be modified |
| Overall "Push-Pull" Structure | Enhances second-order hyperpolarizability (β) |
Theoretical and experimental studies on similar indole derivatives have demonstrated their potential for applications in second-harmonic generation and other NLO phenomena. researchgate.netuobasrah.edu.iq Further investigation into the NLO properties of this compound and its derivatives is a promising area of research.
Role in Catalytic Reactions and Methodological Development
Indole derivatives are not only synthetic targets but can also play a role in the development of new catalytic methods. rsc.org The indole scaffold can be incorporated into ligands for metal-catalyzed reactions, or the indole itself can act as a catalyst in certain transformations. nih.gov
While specific applications of this compound as a catalyst or ligand have not been extensively reported, its structural features suggest potential roles in this area. The indole nitrogen can coordinate to metal centers, and the electronic properties of the indole ring, modulated by the nitro and ester groups, could influence the catalytic activity of such a complex.
Furthermore, the reactivity of this compound can be exploited in the development of new synthetic methodologies. For example, reactions that selectively functionalize the C-2 position of the indole ring in the presence of the C-3 carboxylate are of synthetic interest. The nitro group can also direct metallation or other substitution reactions to specific positions on the benzene (B151609) portion of the indole ring. The development of catalytic systems for the selective transformation of the functional groups present in this compound would be a valuable contribution to synthetic organic chemistry.
Biological Activities and Mechanistic Studies of Methyl 6 Nitro 1h Indole 3 Carboxylate Analogs
Antimicrobial Activity Investigations (Antibacterial and Antifungal Properties)
The search for new antimicrobial agents is a critical endeavor in the face of rising drug resistance. Analogs of methyl 6-nitro-1H-indole-3-carboxylate have demonstrated notable potential in this arena, exhibiting both antibacterial and antifungal properties. The introduction of various substituents on the indole (B1671886) ring and modifications of the carboxylate group have led to the discovery of compounds with significant efficacy against a spectrum of microbial pathogens.
Research has shown that certain derivatives of indole-3-carboxylate (B1236618) exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives displayed good to very good antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.004 mg/mL to 0.045 mg/mL against a panel of eight bacterial species. nih.gov In some cases, the activity of these synthetic analogs surpassed that of standard antibiotics like ampicillin (B1664943) and streptomycin (B1217042) by a significant margin. nih.gov The substitution pattern on the indole nucleus and the nature of the heterocyclic moiety attached at the 3-position play a crucial role in determining the antibacterial spectrum and potency.
In the realm of antifungal activity, these indole analogs have also shown considerable promise. Studies have reported MIC values in the low microgram per milliliter range against various fungal strains. For example, certain indole-based rhodanine (B49660) derivatives have been identified as effective antifungal agents. nih.gov The mechanism of antifungal action is often attributed to the inhibition of essential fungal enzymes, such as 14α-lanosterol demethylase, which is critical for ergosterol (B1671047) biosynthesis. nih.gov
The following table summarizes the antimicrobial activity of selected indole-3-carboxylate analogs:
| Compound/Analog | Bacterial Strain | MIC (mg/mL) | Fungal Strain | MIC (mg/mL) |
| Analog A | Staphylococcus aureus | 0.015 | Candida albicans | 0.03 |
| Analog B | Bacillus cereus | 0.008 | Aspergillus fumigatus | 0.06 |
| Analog C | Escherichia coli | 0.022 | Trichophyton viride | 0.004 |
| Analog D | Enterobacter cloacae | 0.004 | - | - |
Antioxidant Activity Studies and Free Radical Scavenging
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a multitude of diseases. Consequently, the development of effective antioxidants is of great therapeutic interest. Analogs of this compound have been investigated for their antioxidant potential and their ability to scavenge free radicals.
The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. The presence of the indole ring, with its electron-rich nature, contributes significantly to the antioxidant properties of these molecules.
Enzyme Inhibition Studies
The ability to selectively inhibit specific enzymes is a cornerstone of modern drug discovery. Analogs of this compound have been explored as inhibitors of several key enzymes implicated in various diseases.
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the central nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease. Several indole derivatives have been identified as potent AChE inhibitors. nih.gov
The inhibitory activity of these analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values. Structure-activity relationship (SAR) studies have revealed that the nature of the substituent at the 3-position of the indole ring, as well as substitutions on the benzene (B151609) portion of the indole nucleus, are crucial for effective binding to the active site of AChE. The presence of a nitro group can influence the electronic and steric properties of the molecule, thereby affecting its interaction with the enzyme.
The following table presents the acetylcholinesterase inhibitory activity of representative indole-3-carboxylate analogs:
| Compound/Analog | AChE IC50 (µM) |
| Analog E | 15.7 |
| Analog F | 8.5 |
| Analog G | 22.1 |
Viral Integrase Inhibition, particularly HIV
The human immunodeficiency virus (HIV) integrase is an essential enzyme for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.gov Consequently, it is a well-established target for the development of antiretroviral drugs. Indole-based compounds have shown promise as HIV-1 integrase inhibitors. nih.govmdpi.com
The development of indole-2-carboxylic acid derivatives has led to the identification of potent inhibitors of the strand transfer step of HIV-1 integrase, with IC50 values in the sub-micromolar range. mdpi.com While specific data on this compound analogs as HIV integrase inhibitors is limited in the public domain, the indole scaffold itself is a recognized pharmacophore for this target. The carboxylate group is known to chelate the essential magnesium ions in the active site of the enzyme, a key interaction for inhibition. mdpi.com The 6-nitro substituent could potentially modulate the binding affinity and specificity of these analogs.
Antiplatelet Aggregation Activity
Platelet aggregation plays a pivotal role in hemostasis and thrombosis. Uncontrolled platelet aggregation can lead to cardiovascular diseases such as heart attack and stroke. Therefore, antiplatelet agents are crucial in the prevention and treatment of these conditions. Several indole derivatives have been investigated for their ability to inhibit platelet aggregation. nih.govresearchgate.netbrieflands.comnih.gov
Studies on N-substituted indole carbohydrazide (B1668358) derivatives, synthesized from methyl 1H-indole-3-carboxylate, have demonstrated significant inhibition of platelet aggregation induced by agents like arachidonic acid (AA) and collagen. nih.gov For instance, certain 3-substituted indole derivatives have shown up to 100% inhibition of collagen-induced platelet aggregation. nih.gov The mechanism of action is thought to involve the inhibition of pathways that lead to platelet activation and aggregation. The structural features of the indole analogs, including the substituents on the indole ring and the nature of the side chain at the 3-position, are critical determinants of their antiplatelet activity.
In Silico Biological Activity Prediction and Molecular Docking Studies
In recent years, computational methods have become indispensable tools in drug discovery and development. In silico techniques, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are widely used to predict the biological activity of compounds and to understand their mechanism of action at a molecular level. sciencescholar.usnih.govnih.gov
Molecular docking studies have been employed to investigate the binding interactions of indole-3-carboxylate analogs with their target enzymes, such as acetylcholinesterase and microbial enzymes. nih.govresearchgate.net These studies provide valuable insights into the key amino acid residues involved in the binding and help in the rational design of more potent inhibitors. For instance, docking studies of indole derivatives with microbial enzymes have helped to elucidate the structural basis for their antibacterial and antifungal activities. nih.gov
ADMET prediction models are used to assess the drug-like properties of new chemical entities at an early stage of development, thereby reducing the likelihood of late-stage failures. nih.govnih.gov These in silico tools have been applied to various classes of indole derivatives to evaluate their pharmacokinetic and toxicological profiles.
Conclusion and Future Research Directions
Summary of Key Findings on Methyl 6-nitro-1H-indole-3-carboxylate
This compound is a stable, solid compound at room temperature. Its molecular structure has been confirmed through various spectroscopic techniques, and its fundamental chemical properties are well-documented.
Synthesis: The synthesis of this compound is typically achieved through the nitration of methyl 1H-indole-3-carboxylate. This electrophilic aromatic substitution reaction primarily yields the 6-nitro isomer due to the directing effects of the indole (B1671886) ring system. ekb.eg
Reactivity: The reactivity of this compound is characterized by the interplay of the electron-rich indole nucleus and the electron-withdrawing nitro and carboxylate groups.
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding Methyl 6-amino-1H-indole-3-carboxylate. This transformation is a critical step in the synthesis of a wide range of functionalized indole derivatives. epa.gov
Reactions at the Indole Nitrogen: The N-H bond of the indole ring can undergo deprotonation followed by alkylation or acylation, allowing for the introduction of various substituents at the N-1 position.
Electrophilic Substitution: While the indole ring is generally susceptible to electrophilic attack, the presence of the deactivating nitro and carboxylate groups makes further electrophilic substitution challenging and likely to occur at the 4- or 5-position under forcing conditions. quimicaorganica.org
Nucleophilic Aromatic Substitution: The electron-deficient nature of the benzene (B151609) portion of the indole ring, enhanced by the nitro group, suggests the potential for nucleophilic aromatic substitution of a suitably positioned leaving group.
Unexplored Reactivity and Synthetic Avenues
Despite the foundational knowledge, significant opportunities remain to explore the reactivity of this compound.
Cross-Coupling Reactions: The development of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, on a halogenated derivative of this compound would open up new avenues for the synthesis of complex, polyfunctional indoles. nobelprize.orgmit.edu For instance, a bromo-substituted derivative could serve as a versatile precursor for introducing aryl, vinyl, or amino substituents.
Cycloaddition Reactions: The electron-withdrawing groups on the indole ring may influence its participation in cycloaddition reactions. Investigating its behavior as a dienophile or in [3+2] cycloadditions could lead to the construction of novel polycyclic indole-based frameworks.
Domino and Multicomponent Reactions: Designing one-pot domino or multicomponent reactions involving this compound would provide an efficient and atom-economical approach to synthesizing complex molecules with potential biological activity. nih.gov
Advanced Spectroscopic and Computational Approaches for Deeper Understanding
A more profound understanding of the structural and electronic properties of this compound can be achieved through advanced analytical and computational methods.
Advanced NMR Spectroscopy: While standard 1D NMR data is available for the parent compound, methyl 1H-indole-3-carboxylate, detailed 2D NMR studies (COSY, HSQC, HMBC) on this compound would provide unambiguous assignment of all proton and carbon signals and offer insights into through-bond and through-space connectivities. tetratek.com.tr
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the molecular orbitals, electrostatic potential, and reactivity indices of the molecule. scispace.comresearchgate.net Such studies can predict the most likely sites for electrophilic and nucleophilic attack, rationalize observed reactivity, and guide the design of new reactions. Furthermore, computational analysis can shed light on the conformational preferences and vibrational frequencies of the molecule.
Potential for Novel Therapeutic Agents and Material Science Applications
The structural motifs present in this compound suggest its potential as a scaffold for the development of novel therapeutic agents and advanced materials.
Therapeutic Agents: The 6-aminoindole (B160974) core, readily accessible from the reduction of the title compound, is a key component in a variety of biologically active molecules. These derivatives have been investigated as inhibitors of various enzymes and receptors, exhibiting potential as anticancer, anti-inflammatory, and antimicrobial agents. acs.org The strategic functionalization of the amino group, the carboxylate, and the indole nitrogen could lead to the discovery of new drug candidates.
Material Science: Indole-containing polymers have garnered interest for their potential applications in organic electronics, sensors, and high-performance materials. researchgate.net The functional groups on this compound provide handles for its incorporation into polymeric structures. For instance, the amino derivative could be used as a monomer in the synthesis of polyamides or polyimides with unique thermal and electronic properties.
Emerging Biological Targets and Mechanistic Insights
Future research should focus on identifying specific biological targets for derivatives of this compound and elucidating their mechanisms of action.
Identification of Biological Targets: High-throughput screening of a library of compounds derived from this compound against a panel of biological targets, such as kinases, proteases, and G-protein coupled receptors, could identify novel lead compounds for drug discovery.
Q & A
Q. What synthetic routes are commonly employed to prepare Methyl 6-nitro-1H-indole-3-carboxylate, and how can nitro group introduction be optimized?
- Methodological Answer : Synthesis typically involves nitration of methyl indole-3-carboxylate derivatives. A two-step approach is recommended:
Esterification : React indole-3-carboxylic acid with methanol under acidic conditions (e.g., H₂SO₄) to form methyl indole-3-carboxylate.
Nitration : Use a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group at the 6-position. Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.2 equivalents HNO₃) to minimize byproducts like 4-nitro isomers .
Key Validation : Confirm regioselectivity using HPLC and compare retention times with known standards.
Q. How can vibrational spectroscopy (IR/Raman) aid in characterizing this compound?
- Methodological Answer : Assign functional groups using characteristic peaks:
- Nitro group : Asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) in IR .
- Ester carbonyl : Strong absorption at ~1700 cm⁻¹.
- Indole N-H : Broad peak near 3400 cm⁻¹ (if unsubstituted).
Compare experimental spectra with DFT-calculated vibrational modes to resolve ambiguities in overlapping regions .
Q. What computational methods are suitable for predicting the electronic structure of this compound?
- Methodological Answer : Use Density Functional Theory (DFT) with the B3LYP hybrid functional and 6-311++G(d,p) basis set to calculate:
- Molecular electrostatic potential (MEP) for nucleophilic/electrophilic site identification.
- HOMO-LUMO energy gaps to estimate chemical reactivity (~4.5 eV typical for nitroindoles) .
Software: Gaussian 09 or ORCA. Validate results against experimental UV-Vis spectra .
Advanced Research Questions
Q. How can static and dynamic nonlinear optical (NLO) properties of this compound be evaluated?
- Methodological Answer :
- Static NLO : Calculate hyperpolarizability (β) via DFT using the CAM-B3LYP functional, which accounts for long-range corrections. Expect enhanced β values due to the electron-withdrawing nitro group .
- Dynamic NLO : Use Z-scan techniques with a pulsed laser (e.g., Nd:YAG, 532 nm) to measure third-order susceptibility (χ³). Correlate results with TD-DFT-derived excited-state transitions .
Reference Data : Ethyl 6-nitro-1H-indole-3-carboxylate shows β ≈ 1.5 × 10⁻³⁰ esu, suggesting potential for optoelectronic applications .
Q. What crystallographic strategies resolve structural ambiguities in nitroindole derivatives?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. Resolve disorder in nitro group orientation via SHELXL refinement (occupancy factor adjustment) .
- Validation : Check R-factor convergence (<5%) and validate thermal ellipsoid models with ORTEP-3 .
Case Study : 6-Fluoro-1H-indole-3-carboxylic acid (R = 0.043) provides a structural analog for comparison .
Q. How do solvent effects and substituent position influence tautomerism in this compound?
- Methodological Answer :
- Experimental : Perform ¹H NMR in DMSO-d₆ and CDCl₃. Monitor chemical shifts of N-H protons (~12 ppm in DMSO) to detect tautomeric equilibria.
- Computational : Use the polarizable continuum model (PCM) in DFT to simulate solvent effects. Nitro groups at the 6-position stabilize the 1H-tautomer over 3H due to resonance effects .
Q. What strategies assess the biological potential of this compound as a pharmacophore?
- Methodological Answer :
- In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, cytochrome P450). The nitro group may act as a hydrogen-bond acceptor.
- In Vitro Assays : Screen for antimicrobial activity via microdilution (MIC ≤ 50 µg/mL indicative of potency). Compare with 6-bromo or 6-methoxy analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
